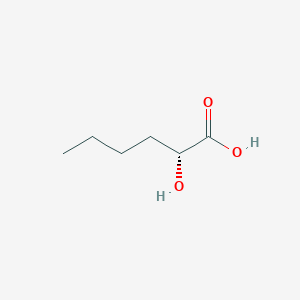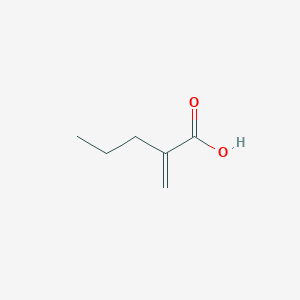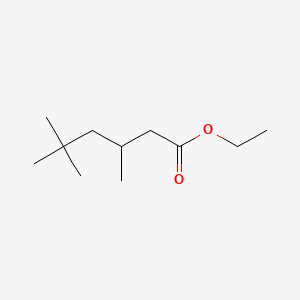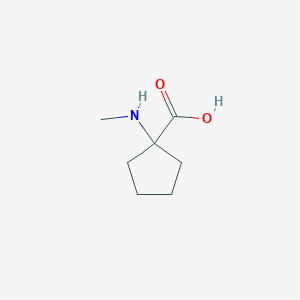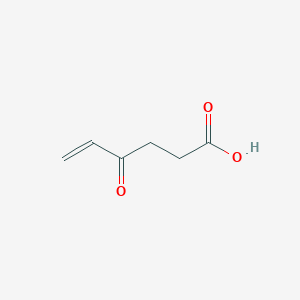![molecular formula C16H27N3O7 B1599133 Acide 2-[2-(2,6-diacétamidohexanoylamino)propanoyloxy]propanoïque CAS No. 65882-12-4](/img/structure/B1599133.png)
Acide 2-[2-(2,6-diacétamidohexanoylamino)propanoyloxy]propanoïque
Vue d'ensemble
Description
2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid is a useful research compound. Its molecular formula is C16H27N3O7 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie génique
Les dendrimères dérivés de composés comme l'Acide 2-[2-(2,6-diacétamidohexanoylamino)propanoyloxy]propanoïque sont étudiés pour la délivrance non virale de gènes en raison de leur dégradabilité in vivo, ce qui est crucial pour les applications biomédicales .
Microbiologie pharmaceutique
En microbiologie pharmaceutique, des composés comme l'this compound peuvent être utilisés dans la production d'enzymes, de vaccins et d'autres produits pharmaceutiques essentiels au diagnostic et au traitement des maladies .
Cryoconservation
Les composés liés à l'this compound pourraient jouer un rôle dans les processus de cryoconservation, qui sont essentiels pour préserver les cellules viables et les matériaux cellulaires développés pour des applications biopharmaceutiques .
Nanotechnologie
Les nanoparticules impliquant l'this compound pourraient être utilisées pour traiter diverses maladies, notamment les maladies rénales, la tuberculose, les affections cutanées, la maladie d'Alzheimer, le cancer, et même dans la préparation de vaccins contre la COVID-19 .
Amélioration de l'environnement
Les nanomatériaux dérivés de l'this compound pourraient être utilisés dans des applications d'amélioration de l'environnement telles que la production d'énergie propre, les revêtements de bâtiments et la décoloration des colorants .
Traitement et décontamination de l'eau
Les dérivés du graphène et les hybrides impliquant l'this compound sont en cours de développement pour des applications environnementales telles que les membranes de traitement de l'eau et les adsorbants à des fins de décontamination .
Propriétés
IUPAC Name |
2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O7/c1-9(16(25)26-10(2)15(23)24)18-14(22)13(19-12(4)21)7-5-6-8-17-11(3)20/h9-10,13H,5-8H2,1-4H3,(H,17,20)(H,18,22)(H,19,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEWINUIHJAOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402758 | |
| Record name | AC1N9R0X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65882-12-4 | |
| Record name | AC1N9R0X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


